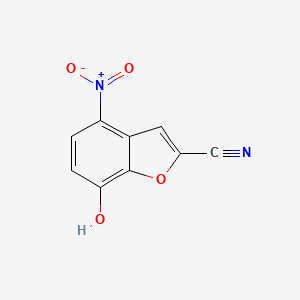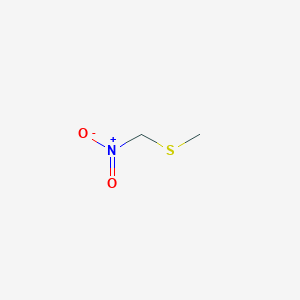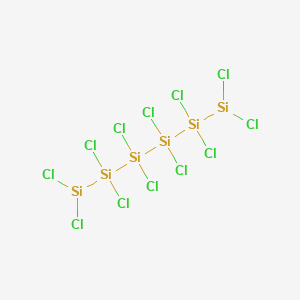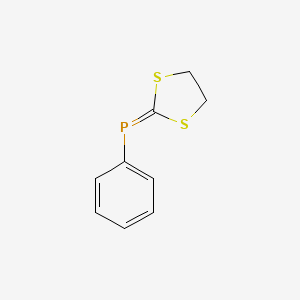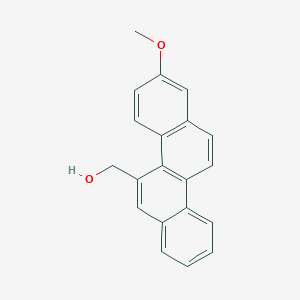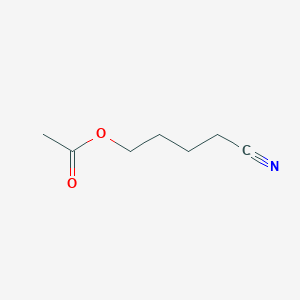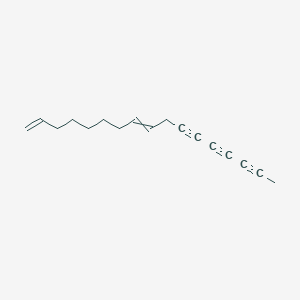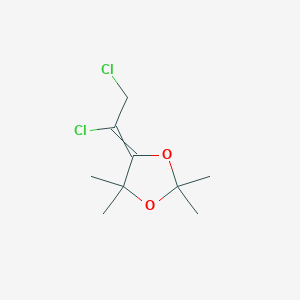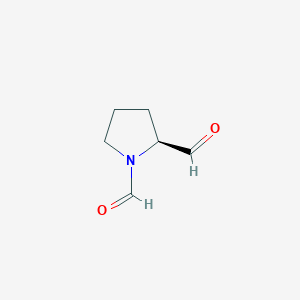
(2S)-Pyrrolidine-1,2-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-Pyrrolidine-1,2-dicarbaldehyde is an organic compound with the molecular formula C6H9NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-Pyrrolidine-1,2-dicarbaldehyde typically involves the oxidation of (2S)-pyrrolidine-1,2-diol. Common oxidizing agents used in this process include pyridinium chlorochromate (PCC) and Dess-Martin periodinane. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-Pyrrolidine-1,2-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) under inert atmosphere.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-Pyrrolidine-1,2-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrially relevant compounds.
Wirkmechanismus
The mechanism of action of (2S)-Pyrrolidine-1,2-dicarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme function and regulation.
Vergleich Mit ähnlichen Verbindungen
(2S)-Pyrrolidine-1,2-diol: The precursor to (2S)-Pyrrolidine-1,2-dicarbaldehyde.
(2R)-Pyrrolidine-1,2-dicarbaldehyde: The enantiomer of this compound.
Pyrrolidine-2-carboxaldehyde: A related compound with a single aldehyde group.
Uniqueness: this compound is unique due to its dual aldehyde functionality and chiral nature. This combination allows it to participate in a wide range of chemical reactions and interact specifically with chiral biological targets, making it valuable in both synthetic chemistry and biochemical research.
Eigenschaften
CAS-Nummer |
88218-11-5 |
|---|---|
Molekularformel |
C6H9NO2 |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
(2S)-pyrrolidine-1,2-dicarbaldehyde |
InChI |
InChI=1S/C6H9NO2/c8-4-6-2-1-3-7(6)5-9/h4-6H,1-3H2/t6-/m0/s1 |
InChI-Schlüssel |
ZMCJGVFVWMVPPT-LURJTMIESA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C=O)C=O |
Kanonische SMILES |
C1CC(N(C1)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


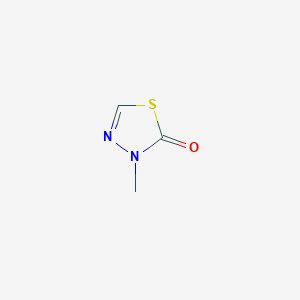
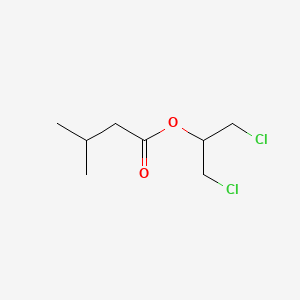
![Methyl [5-(9-bromononyl)thiophen-2-yl]acetate](/img/structure/B14384498.png)
![2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid](/img/structure/B14384506.png)
